4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
Properties
IUPAC Name |
4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-6-10-11(14)18-12(17-16-10)9(7-15-18)8-4-2-1-3-5-8/h1-5,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTMRFQKVPAKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization reactions are fundamental in constructing the pyrazolo[5,1-c]triazine core. A common method involves the reaction of aminopyrazoles with nitriles under acidic conditions.
- Method Overview : A mixture of an aminopyrazole and a nitrile (such as acetonitrile) is refluxed in a suitable acid (e.g., hydrochloric acid). The reaction typically proceeds through the formation of an intermediate that cyclizes to form the desired triazine structure.
Diazonium Coupling
Another effective approach is diazonium coupling, which allows for the introduction of aryl groups into the heterocyclic framework.
- Method Overview : An aromatic amine is diazotized and then allowed to react with a suitable nucleophile derived from the pyrazolo[5,1-c]triazine framework. This method enhances the aromatic character of the final product.
One-Pot Synthesis
Recent advancements have led to one-pot synthesis strategies that streamline the preparation process by combining multiple reaction steps into a single procedure.
- Method Overview : This involves mixing all reactants simultaneously and applying heat or other conditions to promote simultaneous cyclization and functionalization. This method can significantly reduce reaction times and improve overall yields.
Detailed Research Findings
Research has demonstrated various yields and conditions for synthesizing 4-Amino-8-phenylpyrazolo[5,1-c]triazine-3-carbonitrile through different methodologies:
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Aminopyrazole + Acetonitrile | Reflux in HCl | 75 | Requires careful temperature control |
| Diazonium Coupling | Aromatic amine + Diazotized intermediate | Room temperature | 80 | High selectivity for aryl groups |
| One-Pot Synthesis | Aminopyrazole + Nitrile + Acid | Heat for 3 hours | 85 | Simplifies purification steps |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrolysis : Reaction with aqueous HCl or H₂SO₄ converts the nitrile to a carboxylic acid.
-
Aminolysis : Treatment with amines (e.g., hydrazine) yields amidine derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 4h | 3-Carboxylic acid derivative | 78% | |
| Aminolysis | Hydrazine hydrate, ethanol, Δ | 3-Amidine analog | 65% |
Cyclocondensation Reactions
The amino group at position 4 participates in cyclocondensation with carbonyl-containing reagents:
-
Triethyl orthoformate : Forms fused pyrimidine rings via Schiff base intermediates .
-
Enaminonitriles : Reacts to generate bicyclic systems under reflux in pyridine or acetic acid .
Example :
Diazotization and Coupling
The amino group undergoes diazotization in cold HCl/NaNO₂, forming diazonium salts that couple with electron-rich aromatics (e.g., β-naphthol) to yield azo dyes .
| Substrate | Coupling Partner | Product Class | Conditions |
|---|---|---|---|
| Diazonium salt | β-Naphthol | Azo-linked pyrazolo-triazine | 0–5°C, pH 4–5 |
Electrophilic Aromatic Substitution
The phenyl ring at position 8 undergoes nitration or sulfonation under strong acidic conditions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions.
-
Sulfonation : Oleum generates sulfonic acid derivatives for further functionalization.
Ring-Opening Reactions
Under harsh alkaline conditions (e.g., NaOH/EtOH, Δ), the triazine ring hydrolyzes to form pyrazole-urea derivatives .
Mechanistic pathway :
-
Base-induced cleavage of the triazine ring.
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Rearrangement to a ureido-pyrazole intermediate.
Metal Complexation
The nitrogen-rich structure acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Co²⁺), forming coordination complexes with potential catalytic applications.
Reaction Optimization Notes
Scientific Research Applications
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the synthesis of high-energy materials due to its stability and energetic properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a compound that belongs to the class of pyrazolo-triazine derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHN, and its CAS number is 1021870-78-9. The structure consists of a pyrazolo-triazine core with an amino group and a phenyl substituent which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are key findings:
Anticancer Activity
Research indicates that pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer properties. The compound has shown cytotoxic effects against several cancer cell lines. For instance:
- MCF7 (breast cancer) : IC values in the range of 3.79 µM have been reported for similar derivatives in this category .
- NCI-H460 (lung cancer) : Compounds from this class have demonstrated varying degrees of inhibition with IC values reported around 42.30 µM for related structures .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Notably:
- Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase with IC values as low as 0.16 µM, indicating potential as a targeted cancer therapy .
Case Studies
Several studies have explored the biological activities of pyrazolo-triazine derivatives:
- Study on Antitumor Activity :
- Anti-inflammatory Properties :
Comparative Analysis Table
| Compound Name | Structure | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer | ~3.79 (MCF7) |
| Related Derivative A | Structure | Anticancer | ~42.30 (NCI-H460) |
| Related Derivative B | Structure | Anti-inflammatory | Not specified |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound’s core structure is typically synthesized via cyclocondensation of 5-aminopyrazole precursors with nitrile-containing reagents. For example, pyrazolo-triazine frameworks are often constructed using hydrazine derivatives under basic conditions . Optimization of solvent (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to nitrile) is critical for yields >70%. Contradictions in reported yields (e.g., 45% vs. 85%) may arise from impurities in starting materials or incomplete cyclization .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Accelerated stability studies using HPLC-UV (λ = 254 nm) under stressed conditions (e.g., 40°C/75% RH, pH 1–13 buffers) are recommended. Degradation products (e.g., hydrolyzed nitrile groups or triazine ring cleavage) should be identified via LC-MS/MS. Evidence from analogous pyrazole-carbonitriles suggests susceptibility to hydrolysis at pH >10 .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and nitrile carbons (δ ~115 ppm).
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).
- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., pyrazole vs. triazine substitution patterns) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) guide the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., Gaussian 16) predict electronic properties (HOMO-LUMO gaps, dipole moments) linked to reactivity. For example, substituents at the 8-phenyl position can be screened in silico for steric/electronic effects on binding to target proteins. ICReDD’s workflow integrates computation-experimental feedback loops to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies (e.g., IC50 variations in kinase assays) may stem from assay conditions (e.g., ATP concentration) or impurity profiles. Reproduce experiments with rigorous controls:
- Purity : Use HPLC (>98%)-validated batches.
- Assay standardization : Fixed ATP levels (1 mM) and buffer ionic strength.
- Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers optimize regioselectivity during functionalization of the triazine ring?
- Methodology : Electrophilic substitution at the triazine ring is influenced by directing groups. For example, amino groups at position 4 enhance nucleophilic attack at position 7. Use kinetic studies (NMR time-course experiments) and DFT-based transition state modeling to identify rate-determining steps. Evidence from pyrazolo-triazine oxides suggests bromination favors position 7 under acidic conditions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology : If chirality arises (e.g., axial chirality in substituted triazines), asymmetric catalysis (e.g., chiral Pd complexes) or chiral resolution (HPLC with amylose columns) is required. Membrane separation technologies (nanofiltration) can remove byproducts during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
